molecular formula C12H12N4O2S2 B2380740 (3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester CAS No. 301173-57-9

(3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester

Cat. No.: B2380740
CAS No.: 301173-57-9
M. Wt: 308.37
InChI Key: GMCWXHUWHFUMQH-UHFFFAOYSA-N
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Description

(3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester (CAS 301173-57-9) is a chemical compound of significant interest in medicinal chemistry research. It belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which are fused heterocyclic systems known as privileged scaffolds in drug discovery due to their versatile biological activities . The molecular formula for this compound is C₁₂H₁₂N₄O₂S₂ and it has a molecular weight of 308.38 g/mol . The core triazolothiadiazine structure is synthesized from 4-amino-5-mercapto-1,2,4-triazole precursors and is characterized by its hydrogen bond accepting and donating properties, which facilitate specific interactions with biological targets . Researchers utilize this and related derivatives to explore a wide spectrum of pharmacological activities. Scientific literature reviews highlight that the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus is investigated for its potential anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties . Some derivatives have shown promise as enzyme inhibitors, such as carbonic anhydrase and cholinesterase inhibitors, and others have demonstrated anticonvulsant activity in laboratory studies . The presence of the thiophene moiety in this specific compound may further modulate its electronic properties and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

ethyl 2-(3-thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S2/c1-2-18-10(17)6-8-7-20-12-14-13-11(16(12)15-8)9-4-3-5-19-9/h3-5H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCWXHUWHFUMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN2C(=NN=C2SC1)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of thiophene derivatives with triazole and thiadiazine intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives .

Scientific Research Applications

Chemical Synthesis

The synthesis of (3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester typically involves multi-step reactions starting from thiophene derivatives and triazole precursors. Various synthetic strategies have been documented:

  • Formation of Triazole Ring : The initial step often involves the reaction of thiophene derivatives with hydrazines and isothiocyanates to form 1,2,4-triazole derivatives.
  • Esterification : The resulting triazole can then undergo esterification with acetic acid derivatives to yield the final product.
  • Characterization : Structural elucidation is commonly performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the formation and purity of the compound .

Biological Activities

The biological activities associated with this compound are extensive and include:

Antimicrobial Activity

Numerous studies have demonstrated that derivatives of triazolo-thiadiazines exhibit significant antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : Compounds have shown efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). For instance, modifications in the thiophene or triazole moieties can enhance antibacterial activity .

Anticancer Properties

Research indicates that triazolo-thiadiazine derivatives possess anticancer potential:

  • Cell Line Studies : Preliminary screenings against various cancer cell lines (e.g., MCF7 for breast cancer) have shown promising results. The structure–activity relationship suggests that substituents on the triazole ring significantly affect cytotoxicity .

Anti-inflammatory and Analgesic Effects

Some studies have reported anti-inflammatory properties linked to these compounds:

  • Mechanistic Insights : The anti-inflammatory action may be attributed to the modulation of inflammatory mediators or pathways involved in pain perception .

Case Study 1: Antibacterial Screening

A recent study evaluated several derivatives of triazolo-thiadiazines for their antibacterial activity using the serial dilution method. The results indicated that specific substitutions on the thiophene ring enhanced activity against E. coli and P. aeruginosa, suggesting a structure-dependent effect on antimicrobial efficacy .

Case Study 2: Anticancer Activity

In a screening conducted at NIH involving various cell lines (NCI-H460 for lung cancer and MCF7), certain derivatives exhibited IC50 values indicating significant cytotoxicity. The study highlighted that compounds with halogenated phenyl groups showed improved activity compared to their non-halogenated counterparts .

Mechanism of Action

The mechanism of action of (3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects . The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

3-Position Substituents
  • Thiophen-2-yl group (Target Compound) : The thiophene ring introduces sulfur-based aromaticity, which may improve π-π stacking interactions in biological systems compared to purely hydrocarbon substituents. Its electron-rich nature could enhance binding to enzymes or receptors .
  • This derivative (3-ethyl-6-aryl) showed moderate bioactivity in antimicrobial assays .
  • Molecular weight (371.24 g/mol) is higher than the target compound’s estimated ~340 g/mol .
  • 4-Fluorophenyl (Compound in ): Fluorine enhances metabolic stability via C–F bond strength and electronegativity, often improving pharmacokinetics. The dihedral angle between the triazolothiadiazine core and the fluorophenyl ring (74.34°) suggests non-planar packing, affecting crystallinity .
6-Position Substituents
  • Acetic acid ethyl ester (Target Compound) : The ester group acts as a prodrug moiety, likely improving absorption. Hydrolysis in vivo would yield the free carboxylic acid, altering solubility and target engagement.
  • Phenyl/Ibuprofen-derived groups () : Bulky substituents like ibuprofen enhance anti-inflammatory activity but may reduce bioavailability due to increased molecular weight and steric hindrance .
  • Acetic acid (Compound in ) : The free carboxylic acid (C7H8N4O2S, M = 212.23 g/mol) lacks esterification, likely reducing cell permeability but increasing polarity for renal excretion .

Physicochemical and Crystallographic Properties

Property Target Compound 3-Ethyl-6-(4-fluorophenyl) 3-(2,4-Dichlorophenyl)
Molecular Weight ~340 g/mol (estimated) 315.35 g/mol 371.24 g/mol
Planarity Likely planar core Dihedral angle: 74.34° Not reported
Crystal Packing Expected weak C–H⋯π interactions C–H⋯π and S⋯N contacts stabilize structure Higher density due to Cl substituents
Solubility Moderate (ester enhances lipophilicity) Low (fluorophenyl reduces polarity) Very low (high logP)

Biological Activity

The compound (3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester is a complex organic molecule that integrates multiple heterocyclic structures. Its unique configuration suggests potential biological activities that are of interest in medicinal chemistry. This article explores the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

The compound's IUPAC name is ethyl 2-(3-thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate . It consists of a thiophene ring fused with a triazole and thiadiazine moiety, contributing to its diverse biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₂N₄O₂S₂
Molecular Weight296.36 g/mol
CAS Number301173-57-9

Antimicrobial Activity

Research indicates that derivatives of triazolo[3,4-b][1,3,4]thiadiazine exhibit significant antimicrobial properties. In a study assessing various derivatives, it was found that certain compounds demonstrated potent activity against both gram-positive and gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting enzyme activity critical for bacterial survival .

Anticancer Potential

The anticancer activity of this compound has been evaluated in several studies. For instance, derivatives were tested against various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer). Results showed that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Anti-inflammatory Effects

The anti-inflammatory properties were investigated through in vitro assays measuring the inhibition of pro-inflammatory cytokines. The compound exhibited significant inhibition of TNF-alpha and IL-6 production in lipopolysaccharide-stimulated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.

Enzyme Inhibition

The compound has also been identified as an inhibitor of various enzymes, including α-glucosidase and carbonic anhydrase. These activities are particularly relevant for developing treatments for diabetes and glaucoma respectively. The structure–activity relationship (SAR) studies indicate that modifications to the thiophene or triazole rings can enhance inhibitory potency .

Case Studies

  • Antimicrobial Evaluation : A study conducted on a series of triazolo-thiadiazine derivatives found that specific substitutions on the thiophene ring significantly increased antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative had a minimum inhibitory concentration (MIC) below 10 µg/mL .
  • Cancer Cell Line Testing : In vitro tests showed that the compound induced apoptosis in MCF-7 cells with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed increased sub-G1 phase population indicative of apoptosis .
  • Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory effects revealed that the compound reduced edema in animal models by approximately 60% compared to control groups when administered at a dose of 20 mg/kg .

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is synthesized via cyclocondensation of 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate under basic conditions (e.g., KOH in ethanol). Key steps include:

  • Thiol activation via deprotonation .
  • Nucleophilic substitution at the α-carbon of bromoacetate .
  • Cyclization to form the triazolo-thiadiazine core . Optimal yields (60–75%) are achieved at 80–90°C for 6–8 hours. Prolonged heating (>10 hours) reduces yield due to ester hydrolysis .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR : 1^1H and 13^13C NMR confirm substituent integration and ester linkage (e.g., ethyl group at δ ~1.2–1.4 ppm and δ ~4.1–4.3 ppm) .
  • X-ray crystallography : Resolves tautomeric ambiguity in the triazolo-thiadiazine ring (e.g., 7H vs. 5H tautomers) .
  • Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]+^+ at m/z 365) and fragmentation patterns .

Q. How does the thiophene substituent influence reactivity?

The thiophen-2-yl group enhances electron density in the triazolo-thiadiazine core, facilitating electrophilic substitutions at the 3-position. Its π-conjugated system stabilizes intermediates during cyclization . Substituent orientation (2- vs. 3-thiophenyl) affects regioselectivity in downstream functionalization .

Q. What solvent systems are optimal for purification?

  • Recrystallization : Ethanol-water (4:1) achieves >95% purity due to the compound’s moderate polarity .
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves closely related byproducts (e.g., uncyclized thiol intermediates) .

Q. How is hydrolytic stability assessed for the ethyl ester group?

Stability studies in buffered solutions (pH 2–10) at 37°C show:

  • Rapid hydrolysis (>90% in 24 hours) under alkaline conditions (pH 10).
  • <10% degradation at pH 7 after 72 hours . Acidic conditions (pH 2) induce partial ring-opening of the thiadiazine moiety .

Advanced Research Questions

Q. What strategies mitigate tautomerism-related ambiguity in crystallographic studies?

  • Low-temperature XRD : Resolves dynamic proton shifts in the triazolo-thiadiazine ring (e.g., 7H tautomer dominance at 100K) .
  • DFT calculations : Predict tautomeric stability (e.g., 7H form is 12.3 kcal/mol more stable than 5H) and validate experimental data .

Q. How do electronic effects of substituents modulate biological activity?

  • Electron-withdrawing groups (e.g., Cl at the 4-position of phenyl rings) enhance antimicrobial activity by increasing membrane permeability (MIC: 2–4 µg/mL against S. aureus) .
  • Electron-donating groups (e.g., OCH3_3) reduce cytotoxicity but improve solubility (logP reduction from 3.2 to 2.7) . Structure-activity relationship (SAR) models correlate Hammett σ values with IC50_{50} in enzyme inhibition assays .

Q. What computational methods predict regioselectivity in derivatization?

  • Frontier Molecular Orbital (FMO) analysis : Identifies nucleophilic sites (e.g., C6 of thiadiazine) using HOMO-LUMO gaps .
  • Molecular docking : Prioritizes substituents at C3 for target binding (e.g., thiophene vs. pyrazole derivatives show ∆G differences of 1.8 kcal/mol) .

Q. How are contradictions in biological data resolved across studies?

Discrepancies in IC50_{50} values (e.g., 0.5–5 µM in kinase assays) arise from:

  • Assay conditions : Varying ATP concentrations (1–10 mM) alter competitive inhibition profiles .
  • Cell line heterogeneity : P-glycoprotein expression in MCF-7 vs. HEK293 affects compound retention . Meta-analyses normalize data using standardized protocols (e.g., CLSI guidelines) .

Q. What methodologies optimize scale-up synthesis while minimizing byproducts?

  • Flow chemistry : Reduces reaction time from 8 hours to 25 minutes via continuous thiol activation .
  • DoE (Design of Experiments) : Identifies critical parameters (e.g., [KOH] > 1.5M increases cyclization efficiency by 40%) .
    Byproduct (e.g., dihydrothiadiazine) formation is suppressed below 5% at 85°C .

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